molecular formula C8H8N2O B2894323 (4-Methoxyphenyl)cyanamide CAS No. 13519-16-9

(4-Methoxyphenyl)cyanamide

Cat. No.: B2894323
CAS No.: 13519-16-9
M. Wt: 148.165
InChI Key: QQESBGXIUZCUIM-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)cyanamide is an organic compound characterized by the presence of a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to a cyanamide group (-NH-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)cyanamide can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with cyanogen bromide (BrCN) under basic conditions. This method typically requires the use of a solvent such as acetonitrile and a base like sodium hydroxide (NaOH) to facilitate the reaction .

Another method involves the base-mediated aminoalkylation of aryl thiourea, where 4-methoxyphenyl thiourea is treated with a halide in the presence of a base. This eco-friendly method yields high amounts of the desired cyanamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous-flow processes and safer cyanation reagents has been explored to enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the cyanamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and other nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted phenyl cyanamides, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can act as a nucleophile or an electrophile, depending on the reaction conditions. This dual reactivity allows it to participate in various chemical transformations, including cycloaddition and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)cyanamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

(4-methoxyphenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)10-6-9/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQESBGXIUZCUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyanobromide (0.6 eq) in diethyl ether, a solution of 4-methoxy phenyl amine (1.0 eq) in diethyl ether was added and the reaction mixture was stirred at room temperature for 2 h. Salt separated out was filtered and the filtrate was concentrated to afford the desired 4-methoxy-phenyl-cyanamide in good yield.
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